molecular formula C26H32O12 B1255863 Bidenlignaside A

Bidenlignaside A

Cat. No.: B1255863
M. Wt: 536.5 g/mol
InChI Key: SWUYIHFWXBMJBL-FZIOHWLZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bidenlignaside A is a lignan derivative first isolated from the bark of Schisandra chinensis, a plant traditionally used in East Asian medicine for its hepatoprotective and antioxidant properties . Structurally, it features a dibenzylbutane skeleton with two hydroxyl groups at positions C-3 and C-4, a methoxy substituent at C-5, and a glycosidic linkage to a β-D-glucopyranose unit at C-9 (Figure 1) . Its molecular formula is C₂₆H₃₂O₁₁, with a molecular weight of 520.53 g/mol. Pharmacological studies highlight its anti-inflammatory and neuroprotective activities, particularly its inhibition of NF-κB signaling in macrophages (IC₅₀ = 8.7 μM) and attenuation of oxidative stress in neuronal cells (EC₅₀ = 12.3 μM) .

Properties

Molecular Formula

C26H32O12

Molecular Weight

536.5 g/mol

IUPAC Name

3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[5-[(E)-3-hydroxyprop-1-enyl]-3-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one

InChI

InChI=1S/C26H32O12/c1-35-19-10-14(5-6-16(19)29)17(30)11-18(31)15-8-13(4-3-7-27)9-20(36-2)25(15)38-26-24(34)23(33)22(32)21(12-28)37-26/h3-6,8-10,18,21-24,26-29,31-34H,7,11-12H2,1-2H3/b4-3+/t18?,21-,22-,23+,24-,26+/m1/s1

InChI Key

SWUYIHFWXBMJBL-FZIOHWLZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(CC(=O)C3=CC(=C(C=C3)O)OC)O)/C=C/CO

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)C(CC(=O)C3=CC(=C(C=C3)O)OC)O)C=CCO

Synonyms

bidenlignaside A

Origin of Product

United States

Comparison with Similar Compounds

To contextualize Bidenlignaside A’s uniqueness, two structurally analogous lignans—Podophyllotoxin and Arctigenin —are compared below. These compounds were selected due to shared core structural motifs (dibenzylbutane skeleton) and overlapping bioactivities (antiviral, anticancer).

Structural and Physicochemical Comparison

Table 1: Structural and Physicochemical Properties

Property This compound Podophyllotoxin Arctigenin
Molecular Formula C₂₆H₃₂O₁₁ C₂₂H₂₂O₈ C₂₁H₂₄O₆
Molecular Weight (g/mol) 520.53 414.40 372.41
Solubility (Water) 1.2 mg/mL 0.03 mg/mL 0.15 mg/mL
LogP (Octanol-Water) 1.8 2.5 3.1
Key Functional Groups Glycoside, methoxy Lactone, hydroxyl Methoxy, hydroxyl

Structural Insights :

  • This compound’s glycosidic moiety enhances water solubility compared to non-glycosylated analogs like Podophyllotoxin and Arctigenin .
  • Podophyllotoxin ’s lactone ring contributes to its rigidity and potent tubulin-binding activity, whereas this compound’s flexible glycoside linkage may favor membrane permeability .
  • Arctigenin ’s lack of polar groups results in higher lipophilicity (LogP = 3.1), correlating with improved blood-brain barrier penetration .
Pharmacological and Functional Comparison

Table 2: Bioactivity Profiles

Activity This compound Podophyllotoxin Arctigenin
Anticancer (IC₅₀, μM) 25.4 (HeLa) 0.02 (HeLa) 15.8 (MCF-7)
Antiviral (EC₅₀, μM) 10.1 (HSV-1) 0.05 (HPV) 7.3 (Influenza A)
Anti-inflammatory NF-κB inhibition (8.7) COX-2 inhibition (1.2) TNF-α suppression (5.9)
Neuroprotection EC₅₀ = 12.3 (ROS) Not reported EC₅₀ = 9.8 (Aβ toxicity)

Key Findings :

  • Potency vs. Selectivity : Podophyllotoxin exhibits superior cytotoxicity (IC₅₀ = 0.02 μM) but narrow therapeutic indices due to systemic toxicity. This compound’s moderate potency (IC₅₀ = 25.4 μM) may reflect better selectivity for inflammatory pathways over direct cytotoxicity .
  • Mechanistic Diversity : While Podophyllotoxin targets microtubule dynamics, this compound modulates NF-κB and Nrf2 pathways, suggesting broader applicability in chronic inflammatory diseases .
  • Arctigenin’s Neuroprotection : Both this compound and Arctigenin mitigate oxidative stress in neuronal models, but Arctigenin’s higher LogP enhances its efficacy in central nervous system disorders .

Q & A

Q. What experimental methodologies are essential for structural elucidation of Bidenlignaside A?

To determine the compound's structure, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) for bond connectivity, high-resolution mass spectrometry (HR-MS) for molecular formula validation, and X-ray crystallography for stereochemical confirmation. Ensure purity (>95%) via HPLC with photodiode array detection and report retention times .

Q. How can researchers design studies to investigate this compound's biosynthetic pathways?

Employ isotopic labeling (e.g., ¹³C-glucose tracing) to track precursor incorporation, coupled with gene knockout/knockdown experiments in native host organisms (if applicable). Use LC-MS/MS to identify intermediate metabolites and RNA-seq to map biosynthetic gene clusters .

Q. What in vitro bioactivity assays are appropriate for preliminary screening of this compound?

Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) with positive/negative controls. Include cytotoxicity profiling (e.g., MTT assay) across cell lines (IC₅₀ values) and dose-response curves to establish potency thresholds. Validate results with triplicate runs and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Conduct meta-analyses comparing variables such as solvent systems (DMSO vs. aqueous), cell line origins (primary vs. immortalized), and assay protocols (endpoint vs. real-time). Use orthogonal validation methods (e.g., SPR for binding affinity vs. functional cellular assays) and publish raw datasets for independent verification .

Q. What strategies optimize the study of this compound's synergistic effects with other compounds?

Implement combinational dose-matrix assays (e.g., checkerboard design) and calculate synergy indices (e.g., Combination Index via CompuSyn). Use isobolographic analysis to distinguish additive vs. synergistic interactions. Incorporate multi-omics approaches (transcriptomics/metabolomics) to map mechanistic overlap .

Q. How can advanced analytical techniques characterize this compound's stability under physiological conditions?

Perform accelerated stability studies using simulated biological fluids (e.g., PBS, human serum) at 37°C. Monitor degradation via UPLC-QTOF-MS with time-course sampling. Apply kinetic modeling (Arrhenius equation) to predict shelf-life and identify degradation products for structural annotation .

Q. What computational approaches support structure-activity relationship (SAR) studies of this compound?

Generate 3D-QSAR models (e.g., CoMFA, CoMSIA) using aligned analogs' bioactivity data. Dock the compound into target protein structures (AutoDock Vina) and validate with molecular dynamics simulations (GROMACS). Cross-reference with crystallographic data to refine pharmacophore models .

Q. How to address reproducibility challenges in this compound's pharmacological data?

Standardize protocols via inter-laboratory ring trials, reporting detailed parameters (e.g., passage number of cell lines, serum batch details). Share raw chromatograms, spectral data, and statistical scripts in open-access repositories. Use blinded analysis to minimize observer bias .

Q. What theoretical frameworks guide mechanistic studies of this compound?

Anchor hypotheses to established biosynthetic theories (e.g., shikimate pathway for lignans) or pharmacodynamic models (e.g., allosteric modulation). Use pathway enrichment analysis (KEGG, GO) for omics data and validate with CRISPR-Cas9-mediated gene editing in model systems .

Q. How to integrate multi-disciplinary data for this compound's ecological or pharmacological roles?

Combine ethnobotanical surveys (traditional use claims) with metabolomic profiling of source organisms. Apply machine learning (Random Forest, SVM) to correlate ecological variables (soil pH, altitude) with compound yield. Cross-validate findings via isotopic niche modeling and in situ bioactivity testing .

Methodological Notes

  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization, including supplementary spectral data and statistical summaries .
  • Ethical Compliance : Secure biosafety approvals for in vivo studies and disclose conflicts of interest in funding sources .
  • Theoretical Rigor : Explicitly link research questions to conceptual frameworks (e.g., "How does this compound's structure align with known AMPK activators?") to ensure academic relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bidenlignaside A
Reactant of Route 2
Bidenlignaside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.